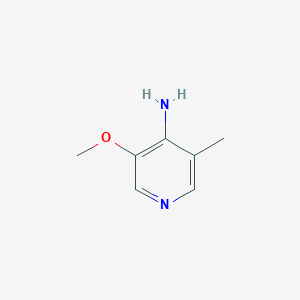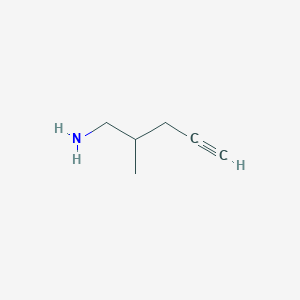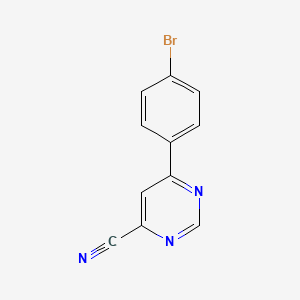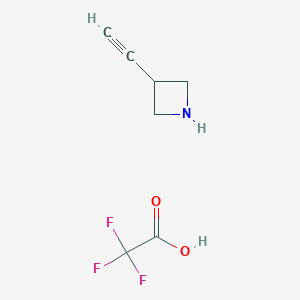
Ethyl 4-cyano-3-methyl-5-(2-(phenylthio)acetamido)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-cyano-3-methyl-5-(2-(phenylthio)acetamido)thiophene-2-carboxylate is a complex organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry . This compound, in particular, has garnered interest due to its potential pharmacological properties and synthetic versatility.
Méthodes De Préparation
The synthesis of ethyl 4-cyano-3-methyl-5-(2-(phenylthio)acetamido)thiophene-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a cyanoester with a thioglycolic acid derivative under basic conditions to form the thiophene ring . The subsequent steps include the introduction of the phenylthioacetamido group and esterification to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
Ethyl 4-cyano-3-methyl-5-(2-(phenylthio)acetamido)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the cyano group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
Ethyl 4-cyano-3-methyl-5-(2-(phenylthio)acetamido)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Potential pharmacological properties, such as anti-inflammatory and antimicrobial activities, are being explored.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of ethyl 4-cyano-3-methyl-5-(2-(phenylthio)acetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate .
Comparaison Avec Des Composés Similaires
Ethyl 4-cyano-3-methyl-5-(2-(phenylthio)acetamido)thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus. These compounds share the thiophene core but differ in their substituents and pharmacological activities, highlighting the unique properties of this compound.
Propriétés
Formule moléculaire |
C17H16N2O3S2 |
|---|---|
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
ethyl 4-cyano-3-methyl-5-[(2-phenylsulfanylacetyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C17H16N2O3S2/c1-3-22-17(21)15-11(2)13(9-18)16(24-15)19-14(20)10-23-12-7-5-4-6-8-12/h4-8H,3,10H2,1-2H3,(H,19,20) |
Clé InChI |
JGPYESOBPSRZRL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CSC2=CC=CC=C2)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Fluoro-4-[(4-methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14883155.png)



![tert-Butyl (3aS,8R,8aS)-8-hydroxy-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B14883167.png)
![3-Amino-6-(tert-butyl)thieno[2,3-b]pyridine-2,4-dicarboxylic acid](/img/structure/B14883175.png)
![4-[(Cyclopropanemethoxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14883185.png)







